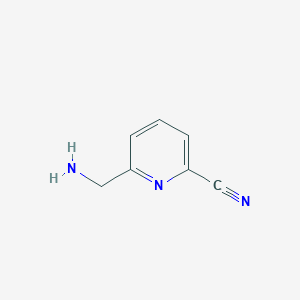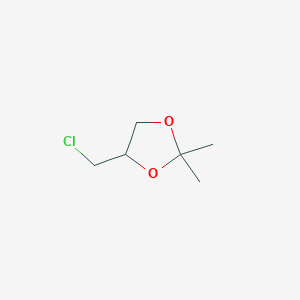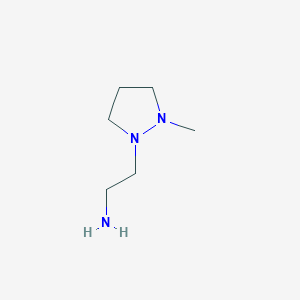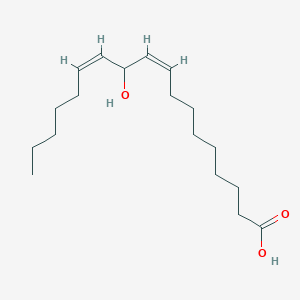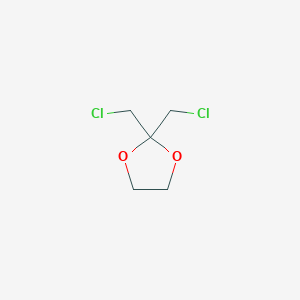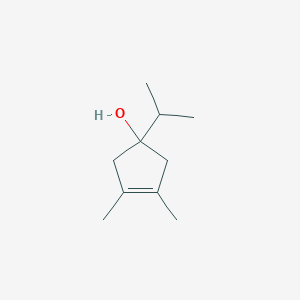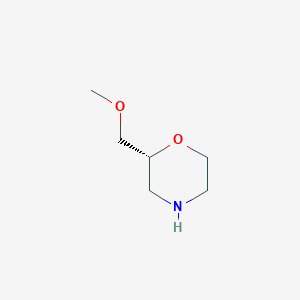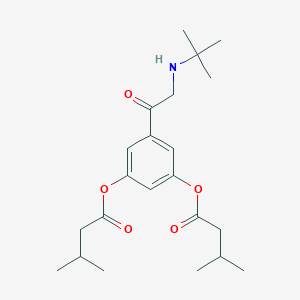
Diisovaleryl tert-butalone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisovaleryl tert-butalone (DIVTB) is a chemical compound that belongs to the class of tert-butyl ketones. It is widely used in scientific research as a reagent in organic synthesis and as a probe for studying various biochemical and physiological processes. In
Wirkmechanismus
Diisovaleryl tert-butalone is a competitive inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and prevents the substrate, acetylcholine, from binding. This results in a decrease in the activity of acetylcholinesterase, which can have a range of physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Diisovaleryl tert-butalone are primarily related to its inhibition of acetylcholinesterase. Acetylcholine is an important neurotransmitter that is involved in a range of physiological processes, including muscle contraction, heart rate regulation, and memory formation. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have both beneficial and harmful effects. For example, inhibition of acetylcholinesterase is the basis for the treatment of Alzheimer's disease, but can also lead to toxicity in certain situations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Diisovaleryl tert-butalone in lab experiments is its versatility. It can be used in a range of applications, from organic synthesis to enzyme assays. Additionally, Diisovaleryl tert-butalone is relatively easy to synthesize and is readily available from chemical suppliers.
One limitation of using Diisovaleryl tert-butalone is its potential toxicity. As an acetylcholinesterase inhibitor, it can lead to harmful effects if not handled properly. Additionally, Diisovaleryl tert-butalone can be expensive, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Diisovaleryl tert-butalone. One area of interest is the development of new synthetic methods for producing Diisovaleryl tert-butalone and related compounds. Additionally, there is ongoing research into the use of Diisovaleryl tert-butalone as a tool for studying the function of acetylcholinesterase and related enzymes. Finally, there is interest in exploring the potential therapeutic applications of Diisovaleryl tert-butalone in treating diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
Diisovaleryl tert-butalone can be synthesized by reacting isovaleryl chloride with tert-butyl lithium in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via a Grignard reaction, followed by an elimination reaction to yield Diisovaleryl tert-butalone. The synthesis method is relatively straightforward and can be carried out in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
Diisovaleryl tert-butalone is a versatile reagent that can be used in a wide range of scientific research applications. It is commonly used as a building block in organic synthesis to create more complex molecules. For example, Diisovaleryl tert-butalone can be used to synthesize chiral molecules, which are important in the pharmaceutical industry. Additionally, Diisovaleryl tert-butalone can be used as a probe to study the function of various enzymes and proteins. It has been used to study the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.
Eigenschaften
CAS-Nummer |
152504-55-7 |
|---|---|
Produktname |
Diisovaleryl tert-butalone |
Molekularformel |
C22H33NO5 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate |
InChI |
InChI=1S/C22H33NO5/c1-14(2)8-20(25)27-17-10-16(19(24)13-23-22(5,6)7)11-18(12-17)28-21(26)9-15(3)4/h10-12,14-15,23H,8-9,13H2,1-7H3 |
InChI-Schlüssel |
AGAFCHCRTOREFD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |
Kanonische SMILES |
CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |
Synonyme |
diisovaleryl tert-butalone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



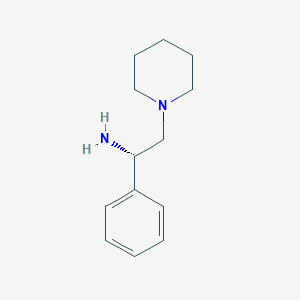
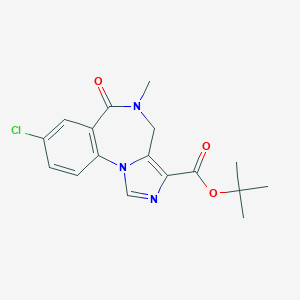
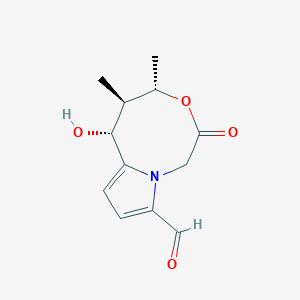
![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)
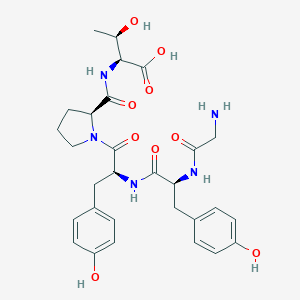
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
